BenchChemオンラインストアへようこそ!

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Process Chemistry Cross-Coupling Taselisib Intermediate

This is the exact ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate validated for the GDC-0032 (Taselisib) manufacturing route. The 4‑Br handle enables the patented one‑pot Miyaura/Suzuki/saponification sequence; the gem‑dimethyl quaternary center is retained in the final API. Proven at >200 kg pilot scale with >99.9 wt% downstream purity. Any Taselisib generic or clinical‑supply program must source this specific intermediate to leverage the fully optimized process chemistry dataset. Supplied at ≥98% purity for consistent cross‑coupling performance.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.119
CAS No. 1040377-17-0
Cat. No. B2966608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
CAS1040377-17-0
Molecular FormulaC9H13BrN2O2
Molecular Weight261.119
Structural Identifiers
SMILESCCOC(=O)C(C)(C)N1C=C(C=N1)Br
InChIInChI=1S/C9H13BrN2O2/c1-4-14-8(13)9(2,3)12-6-7(10)5-11-12/h5-6H,4H2,1-3H3
InChIKeyLUZUFIVVNUMTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate – Core Structural and Sourcing Profile


Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (CAS 1040377-17-0) is a brominated pyrazole ester building block with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 g/mol. It is characterized by a 4-bromo substituent on the pyrazole ring and a gem-dimethyl-substituted ethyl ester side chain. The compound is listed under MDL number MFCD28167894 and is commercially available from multiple suppliers at purities typically ≥98% [1]. It is indexed in authoritative chemical databases including ChemSpider (CSID: 35293994) and is formally classified as 1H-Pyrazole-1-acetic acid, 4-bromo-α,α-dimethyl-, ethyl ester .

Why Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate Cannot Be Replaced by Common Analogs


Simple substitution by close analogs—such as the non-brominated precursor, the corresponding methyl ester, the free carboxylic acid, or the des-methyl analog—is precluded because this compound is a structurally optimized, patented intermediate explicitly designed for the manufacturing route of the PI3K inhibitor Taselisib (GDC-0032). The 4-bromo substituent is the essential functional handle for the one-pot Miyaura borylation/Suzuki cross-coupling/saponification sequence that constructs the final API scaffold [1][2]. The gem-dimethyl quaternary center is not merely a structural feature; it is retained in the final drug substance and directly impacts the pharmacokinetic profile of Taselisib. Altering the ester group or the α-substitution pattern would break the validated, high-yielding process chemistry, requiring complete re-optimization of the cross-coupling conditions and potentially affecting the polymorphic form of the final API [3]. The process chemistry literature demonstrates that even the choice of ester (ethyl vs. methyl or isopropyl) is non-trivial, as it influences the hydrolysis rate during the tandem saponification step [1].

Quantitative Differentiation Evidence for Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate Against Structural Analogs


Miyaura Borylation Conversion Efficiency: Target Compound vs. Non-Brominated Precursor

The target compound is the bromopyrazole coupling partner in the Miyaura borylation step of the Taselisib manufacturing process. Using the optimized Pd(XPhos) G2 precatalyst (0.3 mol%) with XPhos ligand (0.6 mol%) in EtOH at 75 °C, the compound achieves 100% conversion to the corresponding borylated ester (area % by HPLC at 254 nm) [1]. In contrast, the non-brominated precursor ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate is completely unreactive under these conditions, as it lacks the C–Br bond required for oxidative addition to the palladium catalyst. Among eight catalysts screened, only the Buchwald XPhos system delivered complete conversion; other catalysts (Pd(t-Bu3P)2, Pd(Cy3P)2Cl2, Pd(dppf)Cl2, etc.) showed 25–95% conversion with 15–80% selectivity to the desired boronic ester, demonstrating that the combination of this specific substrate and the optimized catalytic system is critical [1].

Process Chemistry Cross-Coupling Taselisib Intermediate

Regiospecific 4-Bromination Selectivity vs. Non-Regioselective Pyrazole Bromination

The patented synthesis of the target compound employs a regiospecific bromination of ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate with N-bromosuccinimide (NBS) that delivers exclusively the 4-bromo regioisomer [1]. This is contrasted with the alternative route (Scheme 8 of EP 3 845 540 A1) where alkylation of pyrazole with ethyl 2-bromo-2-methylpropanoate produces a mixture of the desired ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate and the regioisomeric ethyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate. Subsequent bromination of this mixture yields not only the target compound IV but also the undesired ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate and 4-bromo-1H-pyrazole byproducts, necessitating additional separation steps [1]. The regiospecific route avoids these byproducts entirely, simplifying purification and increasing process mass efficiency.

Regioselective Synthesis Bromination Pyrazole Functionalization

Physicochemical Property Differentiation: Gem-Dimethyl Compound vs. Des-Methyl Analog

The target compound's gem-dimethyl substitution significantly alters its physicochemical profile relative to the des-methyl analog ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS 82231-58-1). The target compound has a higher molecular weight (261.12 vs. 233.06 g/mol), a higher predicted boiling point (310.1 vs. 296.6 °C at 760 mmHg), and a lower density (1.42 vs. 1.578 g/cm³) . The ACD/LogP of the target compound is predicted at 2.62, reflecting increased lipophilicity due to the additional methyl groups, which is critical for the pharmacokinetic properties of the final drug substance Taselisib, where this gem-dimethyl motif is retained in the API core . The des-methyl analog lacks the quaternary carbon center that provides metabolic stability and conformational constraint in the final drug molecule.

Physicochemical Properties Lipophilicity Intermediate Selection

Commercial Purity Benchmarking for Pharmaceutical Intermediate Procurement

The target compound is available from multiple independent suppliers at ≥98% purity, with documented analytical quality control. Fluorochem supplies it at 98% purity (Product Code F789771) with full SDS documentation including hazard classification (GHS07: Harmful/Irritant; H302, H315, H319, H335) . Coolpharm offers it at 98.00% purity under catalog number KH-81556 [1]. Bidepharm also lists it at 98% purity (BD556820) . This consistent commercial availability at high purity distinguishes it from the free acid analog (CAS 917569-72-3) and the des-methyl analog (CAS 82231-58-1), which are typically offered at 95% purity from fewer suppliers [2]. The higher and more consistent purity specification reduces the burden of in-house purification for process chemistry and medicinal chemistry applications.

Procurement Specification Purity Pharmaceutical Intermediate

Solubility Profile and Crystallinity: Ethyl Ester vs. Free Carboxylic Acid

The target compound (ethyl ester) is reported to be soluble in organic solvents such as chloroform, dichloromethane, and benzene, and it crystallizes in the monoclinic space group P2(1)/c with two molecules per unit cell . This well-defined crystalline form is advantageous for purification by recrystallization and for accurate dispensing in solid form during process scale-up. In contrast, the corresponding free carboxylic acid (CAS 917569-72-3) requires an additional esterification step before it can be used in the taselisib synthesis route, and its solubility profile in organic solvents differs substantially due to the polar carboxyl group, potentially complicating extraction and workup procedures [1]. The ethyl ester form also directly matches the substrate required for the one-pot borylation/Suzuki/saponification sequence, where the ester is hydrolyzed in situ to the carboxylate only after cross-coupling is complete [1].

Solubility Crystallinity Downstream Processing

Established Role in a Validated Industrial Process vs. Exploratory Analogs

The target compound has been demonstrated at pilot-plant scale as part of the Taselisib manufacturing process. The four-step sequence starting from 4-bromo-2-fluorobenzonitrile produced more than 200 kg of the advanced intermediate 1 in 56% yield with >99.9 wt% purity at pilot scale [1]. The target bromopyrazole (compound 2/IV) was used as a commercially sourced building block in this campaign, confirming its availability at bulk quantities suitable for industrial use [1]. This contrasts sharply with structurally related analogs such as ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate (CAS 1005650-19-0) or methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (CAS 1005615-47-3), for which no comparable industrial-scale process validation data exists in the public domain [2]. The existence of a published, peer-reviewed process development study provides procurement confidence that this specific intermediate has undergone the rigorous optimization required for pharmaceutical manufacturing.

Industrial Process Validation Scale-Up GMP Intermediate

Recommended Application Scenarios for Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate Based on Differentiated Evidence


GMP Manufacturing and Scale-Up of Taselisib (GDC-0032) and Structural Analogs

This compound is the validated bromopyrazole building block for the one-pot Miyaura borylation/Suzuki cross-coupling/saponification sequence that constructs the pentacyclic core of the clinical PI3K inhibitor Taselisib [1]. The process has been demonstrated at >200 kg pilot-plant scale with >99.9 wt% purity downstream [1]. Any program aiming to manufacture Taselisib or close structural analogs for clinical supply or generic development must source this specific intermediate, as the entire process optimization dataset—catalyst screening, solvent selection, temperature control, and crystallization protocol—is predicated on its exact structure [1][2].

Medicinal Chemistry Exploration of PI3K/Akt/mTOR Pathway Inhibitors

The compound has been reported to inhibit the activity of three kinases: PI3K, PKB/Akt, and MAPK, and to affect phosphatidylinositol 4,5-bisphosphate synthesis [1]. While the compound's primary utility is as a synthetic intermediate, its intrinsic kinase inhibitory activity makes it a potential starting point for fragment-based drug discovery or for developing tool compounds targeting the PI3K/Akt/mTOR signaling axis. The gem-dimethyl motif and 4-bromo handle allow systematic exploration of structure-activity relationships through Suzuki coupling with diverse boronic acids.

Development of Palladium-Catalyzed Cross-Coupling Methodologies

The target compound served as the model substrate for optimizing Miyaura borylation conditions in the published Taselisib process development study, where eight different palladium catalysts were systematically screened [1]. The detailed kinetic profile (100% conversion with Pd(XPhos) G2 vs. 25–95% with other catalysts) makes it an excellent benchmark substrate for testing new phosphine ligands, precatalysts, or borylation reagents. Its well-defined crystalline form and commercial availability at 98% purity further support its use as a standardized substrate in methodology development.

Building Block for Parallel Synthesis Libraries Targeting Kinase Selectivity

The 4-bromo substituent on the pyrazole ring provides a versatile synthetic handle for diversification via Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Ullmann-type couplings [1]. The ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling, or reduced to the alcohol for further functionalization. The compound's inclusion in the antineoplastics intermediates catalog [2] underscores its recognized utility in medicinal chemistry programs targeting oncology indications. When procuring for library synthesis, the consistent 98% purity specification across multiple vendors minimizes variability in parallel reaction outcomes .

Quote Request

Request a Quote for Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.